molecular formula C11H16O4 B8099007 Diethyl 2-(cyclopropylmethylene)malonate

Diethyl 2-(cyclopropylmethylene)malonate

Cat. No.: B8099007
M. Wt: 212.24 g/mol
InChI Key: APXMTKNMFLZJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(cyclopropylmethylene)malonate is an organic compound with the molecular formula C11H16O4. It is a colorless oil that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a cyclopropylmethylene group attached to a malonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(cyclopropylmethylene)malonate can be synthesized through the alkylation of diethyl malonate with cyclopropylmethylene bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(cyclopropylmethylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base for alkylation reactions.

    Hydrochloric Acid: Used for hydrolysis of ester groups.

    Heat: Applied for decarboxylation reactions.

Major Products

    Alpha-Substituted Malonates: Formed through alkylation.

    Carboxylic Acids: Formed through hydrolysis and decarboxylation.

Scientific Research Applications

Diethyl 2-(cyclopropylmethylene)malonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2-(cyclopropylmethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions with electrophiles. The compound’s unique structure allows for selective reactions at the alpha position, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A precursor to diethyl 2-(cyclopropylmethylene)malonate, used in similar reactions.

    Ethyl Acetoacetate: Another malonate ester with similar reactivity but different applications.

Uniqueness

This compound is unique due to its cyclopropylmethylene group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials .

Properties

IUPAC Name

diethyl 2-(cyclopropylmethylidene)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXMTKNMFLZJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.